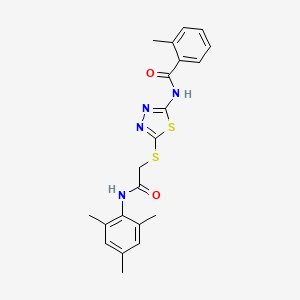

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Description

The compound N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide features a 1,3,4-thiadiazole core substituted with a mesitylamino (2,4,6-trimethylphenylamino) group via a thioethyl linker and a 2-methylbenzamide moiety.

Properties

IUPAC Name |

2-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-12-9-14(3)18(15(4)10-12)22-17(26)11-28-21-25-24-20(29-21)23-19(27)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNIEYDFMDAROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activities associated with this specific compound, highlighting its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : 1,3,4-thiadiazole ring

- Substituents :

- Mesitylamino group at one end

- 2-methylbenzamide at another end

- Thioether linkage enhancing its biological activity

This unique structure allows for interactions with various biological targets, which is critical for its activity.

Biological Activity Overview

-

Anticancer Activity

- The compound has shown promising results in inducing apoptosis in cancer cells. It promotes the expression of pro-apoptotic proteins (BAX) while inhibiting anti-apoptotic proteins (Bcl-2), indicating a mechanism that could lead to effective cancer treatment .

- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) with IC50 values reported as low as 4.37 µg/mL .

-

Mechanisms of Action

- VEGFR-2 Inhibition : The compound has been identified as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Computational studies suggest strong binding affinities to VEGFR-2 .

- Inhibition of DNA and RNA Synthesis : Similar thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, suggesting a targeted approach to disrupting cancer cell proliferation .

-

Structure-Activity Relationship (SAR)

- Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer potency .

- The incorporation of aromatic rings has been linked to improved interactions with biological targets, further enhancing the compound's efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives, including N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide:

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide exhibit promising anticancer activity against various cell lines. In particular:

- A study highlighted the synthesis of thiadiazole derivatives showing significant anti-proliferative effects on LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating strong efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2g | LoVo | 2.44 |

| 2g | MCF-7 | 23.29 |

Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives possess antimicrobial activity against various pathogens. For instance:

- A study on thiazole derivatives reported effective antibacterial activity against resistant strains such as E. coli and S. aureus, suggesting that similar compounds may exhibit comparable effects .

Synergistic Effects with Antibiotics

Recent investigations into the interactions between thiadiazole derivatives and antibiotics like Amphotericin B revealed potential synergistic effects that enhance the efficacy of treatment while reducing toxicity . This opens avenues for combination therapies in infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

- Anticancer Efficacy : A series of synthesized thiadiazole derivatives demonstrated varying degrees of anticancer activity in vitro, suggesting that structural modifications can significantly influence their potency .

- Toxicity Assessments : The use of Daphnia magna as a model organism for toxicity evaluation revealed low toxicity levels for certain derivatives, indicating a favorable safety profile for further development .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to specific biological targets, aiding in the rational design of more potent analogs .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The 1,3,4-thiadiazole ring is a versatile scaffold modified by substituents at the 2- and 5-positions. Below is a comparative analysis of analogs with different substituents:

Table 1: Physical Properties of 1,3,4-Thiadiazole Derivatives

Key Observations:

- Thio Substituents: Bulkier groups (e.g., benzylthio in 5h) tend to lower melting points compared to smaller substituents (methylthio in 5f), likely due to reduced crystallinity. The mesitylamino group in the target compound may further decrease melting points due to steric hindrance .

- Aromatic vs. Aliphatic Moieties: Ureido derivatives (4g–4j) exhibit higher melting points (261–267°C) due to hydrogen bonding, contrasting with non-polar groups like isopropylphenoxy (5e–5j) .

- Hybrid Systems : Oxadiazole-thiadiazole hybrids (6b–6e ) show moderate melting points (120–167°C), influenced by electron-withdrawing groups (e.g., nitro in 6e ) .

Q & A

Q. What are the optimized synthetic routes for N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step protocols, including:

- Cyclization : Formation of the thiadiazole core via reaction of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

- Amide Coupling : Use of coupling agents (e.g., EDCI) to attach the 2-methylbenzamide moiety to the thiadiazole ring .

- Thioether Formation : Reaction of the thiadiazole intermediate with 2-(mesitylamino)-2-oxoethylthiol under controlled pH (7–8) and temperature (60–80°C) .

- Key Parameters : Solvent polarity (DMF or THF), catalyst (triethylamine), and reaction time (12–24 hours) critically affect yield (typically 60–75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of mesityl, thiadiazole, and benzamide moieties. For example, the thiadiazole C=S group appears at ~165 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 486.12 for [M+H]⁺) .

- HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients (90:10 to 50:50) .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity) for this compound?

- Methodological Answer : Conflicting data may arise from:

- Structural Variations : Subtle changes in mesityl or benzamide substituents alter target binding. Compare IC₅₀ values across derivatives (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl analogs) .

- Assay Conditions : Viability assays (MTT vs. resazurin) and cell lines (HeLa vs. MCF-7) yield divergent results. Standardize protocols using NCI-60 panels .

- Solubility Issues : Poor aqueous solubility (>10 µM in PBS) may understate activity. Use DMSO co-solvents (<0.1%) or nanoformulations .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or tubulin)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with α,β-tubulin (PDB ID: 1SA0). The thiadiazole ring shows hydrogen bonding with Thr179 .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from analogous compounds .

Q. How can researchers mitigate side reactions during thioether linkage formation?

- Methodological Answer :

- Protection of Thiols : Use tert-butylthiol (t-BuSH) to prevent oxidation. Deprotect with TFA post-coupling .

- Catalyst Optimization : Replace triethylamine with DMAP to reduce nucleophilic substitution byproducts .

- In-situ Monitoring : Real-time FTIR tracks thiol consumption (disappearance of S-H peak at ~2550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.